

Comparative Analysis of 3-Hydroxytetradecanoic Acid Levels in Healthy and Diseased Populations

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Compound of Interest

Compound Name: 3-Hydroxytetradecanoic acid

Cat. No.: B164408

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A Guide for Researchers and Drug Development Professionals

Introduction: **3-Hydroxytetradecanoic acid**, a 3-hydroxy fatty acid, is a metabolite of both human and bacterial origin. Its role in human health and disease is an emerging area of research, with potential implications for its use as a biomarker. This guide provides a comparative analysis of **3-hydroxytetradecanoic acid** levels in healthy versus diseased populations, based on available scientific literature. The focus of this guide is on colorectal cancer, for which quantitative data has been identified.

Quantitative Data Summary

The following table summarizes the fecal concentrations of a related medium-chain 3-hydroxy fatty acid, 3-hydroxydecanoic acid, in colorectal cancer patients compared to healthy controls. This data is derived from a nuclear magnetic resonance (NMR) metabolomics study of fecal extracts.

Metabolite	Population	N	Mean Concentration (μM)	Standard Deviation (μM)
3-Hydroxydecanoic acid	Healthy Controls	50	1.5	2.2
Colorectal Cancer Patients	49	1.3	2.1	

Data extracted from the supplementary materials of Le Gall et al., Oncotarget, 2018.

Experimental Protocols

The data presented above was obtained using the following experimental protocol:

1. Sample Collection and Preparation:

- Fecal samples were collected from both colorectal cancer patients and healthy controls.
- Samples were stored at -80°C until analysis.
- For analysis, 0.5 g of frozen feces was mixed with 1 mL of phosphate buffer (0.2 M, pH 7.0) containing 1 mM of a chemical shift reference (trimethylsilyl propionate-d₄, TMSP).
- The mixture was homogenized by vortexing for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
- The supernatant (fecal water) was then filtered through a 0.2 μm membrane to remove any remaining particulate matter.

2. NMR Spectroscopy Analysis:

- The filtered fecal water was analyzed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
- Spectra were acquired on a 600 MHz NMR spectrometer.

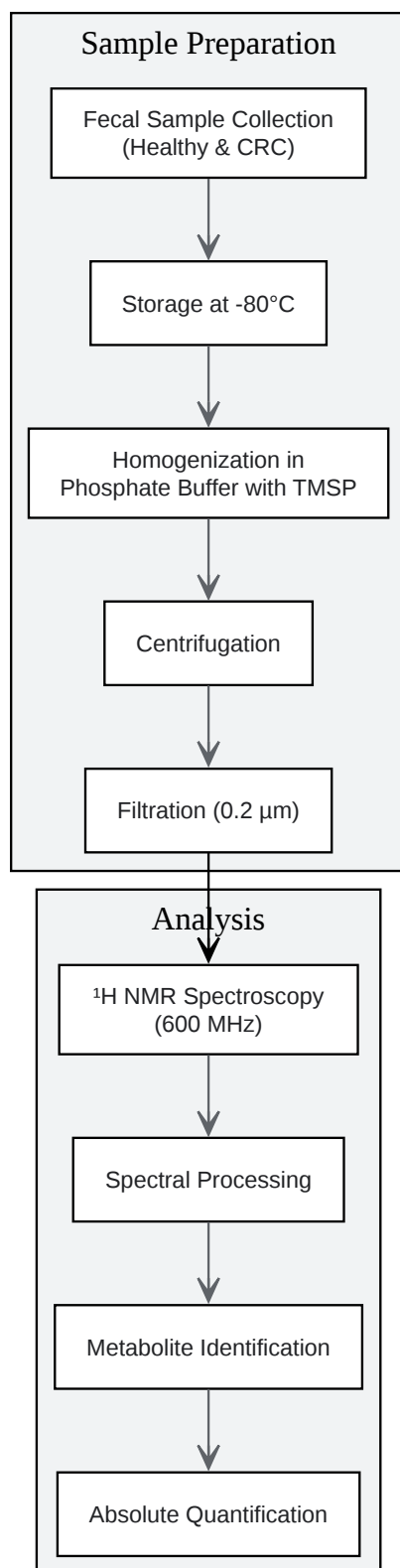
- A standard one-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence was used to suppress the water signal.
- For each sample, 64 scans were acquired with a relaxation delay of 4 seconds.

3. Data Processing and Quantification:

- The acquired NMR spectra were processed using specialized software (e.g., TopSpin).
- Metabolite identification was performed by comparing the spectral data to reference databases (e.g., Human Metabolome Database) and by using 2D NMR experiments.
- Absolute quantification of metabolites was achieved by comparing the integral of the metabolite's NMR signal to the integral of the known concentration of the TMSP reference standard.

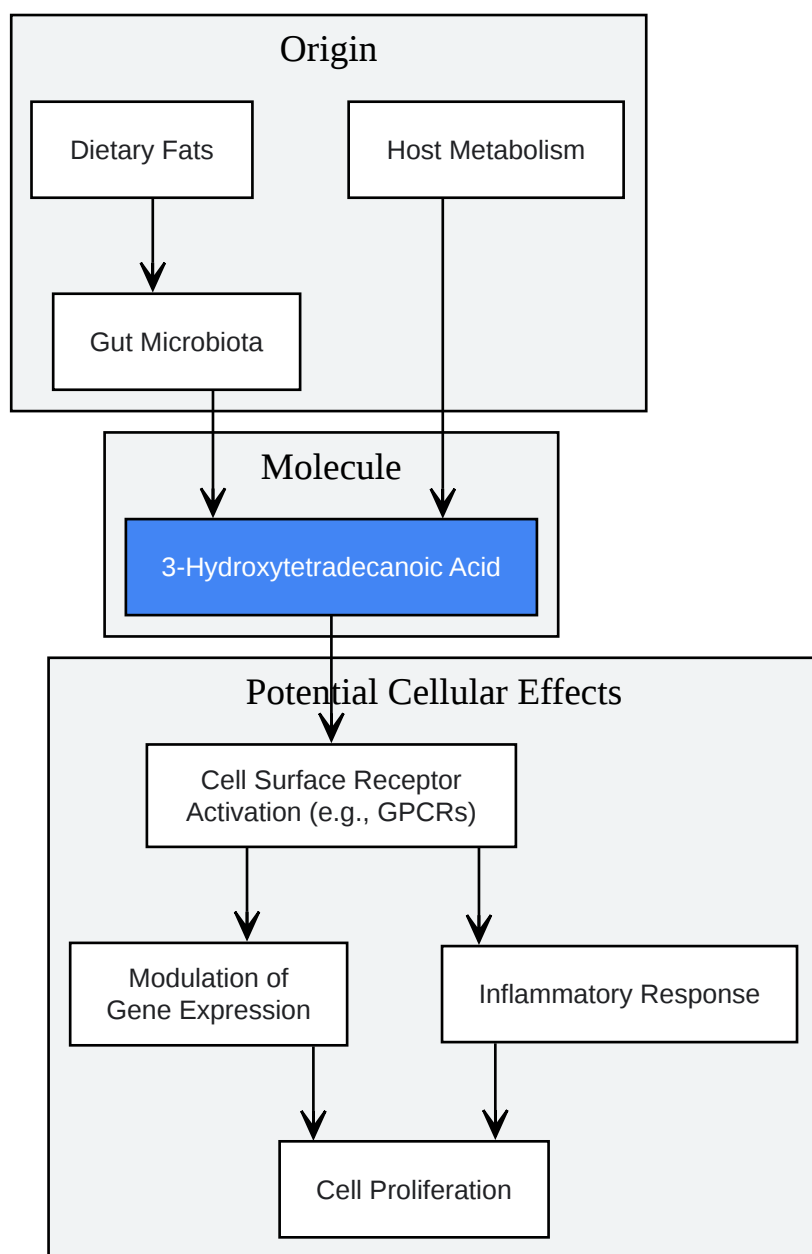
Visualizations

Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway.



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Caption: Experimental workflow for the quantification of fecal metabolites.



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Caption: Conceptual signaling pathway of **3-hydroxytetradecanoic acid**.

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